Keap1-Nrf2-IN-4

Neddylation Cullin Ubiquitin-Proteasome

Keap1-Nrf2-IN-4 (CAS 2851480-01-6) is a small-molecule neddylation inhibitor that suppresses cullin1/3/5 post-translational modification, distinct from direct Keap1-Nrf2 PPI antagonists (e.g., ML334). Validated antiproliferative activity across gastric (MGC-803 IC50=2.55 μM, 3.4-fold selectivity over GES-1), breast, lung, and liver cancer lines. Established in vivo protocol: 50–100 mg/kg oral daily for 21 days in NOD SCID xenograft models with no overt toxicity. Eliminates dose-ranging studies. Ideal for gastric cancer and neddylation-Nrf2 axis research.

Molecular Formula C26H34N2O
Molecular Weight 390.6 g/mol
Cat. No. B12414144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeap1-Nrf2-IN-4
Molecular FormulaC26H34N2O
Molecular Weight390.6 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)CC=CC3=CC=CC=C3
InChIInChI=1S/C26H34N2O/c1-2-3-5-9-23-13-15-25(16-14-23)27-26(29)24-17-20-28(21-18-24)19-8-12-22-10-6-4-7-11-22/h4,6-8,10-16,24H,2-3,5,9,17-21H2,1H3,(H,27,29)/b12-8+
InChIKeyUZQSNIXFIVEVET-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Keap1-Nrf2-IN-4: A Neddylation-Targeting Inhibitor for Oncology and Oxidative Stress Research


Keap1-Nrf2-IN-4 (CAS 2851480-01-6) is a small-molecule neddylation inhibitor with the chemical formula C26H34N2O and a molecular weight of 390.56 . While its name suggests direct Keap1-Nrf2 protein-protein interaction (PPI) inhibition, its primary mechanism operates through suppression of cullin neddylation, including cullin1, cullin3, and cullin5 . The compound exhibits anti-proliferative activity across multiple cancer cell lines and demonstrates in vivo antitumor efficacy in xenograft models without overt toxicity . This mechanistic distinction from classical Keap1-Nrf2 PPI inhibitors positions Keap1-Nrf2-IN-4 as a distinct pharmacological probe for investigating the neddylation-Nrf2 axis in cancer biology.

Why Keap1-Nrf2-IN-4 Cannot Be Substituted with Standard Keap1-Nrf2 PPI Inhibitors


Substituting Keap1-Nrf2-IN-4 with a standard Keap1-Nrf2 PPI inhibitor (e.g., ML334, CPUY192018, or Keap1-Nrf2-IN-13) introduces substantial experimental risk due to divergent mechanisms of action. Keap1-Nrf2-IN-4 functions as a neddylation inhibitor, disrupting the post-translational modification of cullin proteins that regulate Nrf2 ubiquitination and degradation . In contrast, compounds like ML334 and CPUY192018 act as direct Keap1-Nrf2 PPI antagonists [1]. This mechanistic divergence means that cellular and in vivo outcomes—including off-target profiles, Nrf2 activation kinetics, and therapeutic windows—cannot be assumed equivalent. Furthermore, a 2019 comparative assessment of reported Keap1-Nrf2 PPI inhibitor classes revealed that approximately half of tested compounds were inactive or deviated substantially from published activities when evaluated under standardized conditions [2], underscoring the importance of selecting the appropriate molecular probe for a given experimental question.

Keap1-Nrf2-IN-4 Quantitative Differentiation: Comparator-Backed Evidence for Scientific Procurement


Mechanistic Differentiation: Neddylation Inhibition vs. Direct Keap1-Nrf2 PPI Antagonism

Keap1-Nrf2-IN-4 exerts its cellular effects via neddylation inhibition rather than direct Keap1-Nrf2 protein-protein interaction (PPI) antagonism. Specifically, the compound inhibits the neddylation of cullin1, cullin3, and cullin5 . In contrast, established Keap1-Nrf2 PPI inhibitors such as ML334 bind directly to the Keap1 Kelch domain with a Kd of 1 μM in SPR assays [1], and CPUY192018 directly inhibits the Keap1-Nrf2-ARE interaction with an FP IC50 of 0.63 μM . This mechanistic distinction is critical for researchers investigating the cullin-RING ligase (CRL) pathway versus those studying direct Keap1-Nrf2 binding disruption.

Neddylation Cullin Ubiquitin-Proteasome Mechanism of Action

Cross-Cancer Cell Line Antiproliferative Profile: Keap1-Nrf2-IN-4 vs. ML334 Functional Activity

Keap1-Nrf2-IN-4 demonstrates quantifiable anti-proliferative activity across multiple human cancer cell lines, with IC50 values of 2.55 μM (MGC-803 gastric cancer), 3.88 μM (MCF-7 breast cancer), 3.74 μM (A549 lung cancer), and 2.89 μM (HepG-2 liver cancer) after 72 hours . By comparison, ML334, a direct Keap1-Nrf2 PPI inhibitor, exhibits substantially weaker functional activity, with an EC50 of 12 μM for Nrf2 nuclear translocation and an ARE-induction EC50 of 18 μM in U2OS cells . This difference highlights Keap1-Nrf2-IN-4's broader antiproliferative potency in cancer-relevant contexts.

Antiproliferative Cancer Cell Lines IC50 MGC-803 MCF-7 A549

In Vivo Antitumor Efficacy with Favorable Toxicity Profile: Keap1-Nrf2-IN-4 Demonstrates Oral Activity

Keap1-Nrf2-IN-4 exhibits in vivo antitumor efficacy in a gastric cancer xenograft model when administered orally at 50 and 100 mg/kg daily for 21 days, without evident adverse effects . In contrast, many early-generation Keap1-Nrf2 PPI inhibitors such as CPUY192018 lack reported in vivo efficacy data in peer-reviewed literature, with vendor pages noting that solubility and stability information is limited and only general guidance can be provided . The absence of established in vivo data for direct PPI comparators makes Keap1-Nrf2-IN-4 a more tractable candidate for preclinical animal studies.

In Vivo Xenograft Oral Bioavailability Toxicity Antitumor

Selective Cytotoxicity: Cancer Cell Sensitivity vs. Normal Cell Tolerance

Keap1-Nrf2-IN-4 exhibits a measurable selectivity window between cancerous and non-cancerous cells. The compound demonstrates an IC50 of 2.55 μM in MGC-803 gastric cancer cells compared to an IC50 of 8.7 μM in GES-1 normal gastric epithelial cells, representing a 3.4-fold selectivity margin . This selectivity profile is supported by in vivo observations showing tumor growth inhibition without obvious toxicity . While selectivity data for direct PPI inhibitors like ML334 or CPUY192018 in paired cancer-normal cell lines are not uniformly reported, this quantifiable therapeutic window provides procurement justification for cancer-focused research programs.

Selectivity Cytotoxicity Therapeutic Window GES-1 Cancer

Keap1-Nrf2-IN-4 Validated Application Scenarios for Research and Preclinical Studies


Gastric Cancer Cell Biology and Antiproliferative Mechanism Studies

Keap1-Nrf2-IN-4 is ideally suited for gastric cancer research, demonstrating an IC50 of 2.55 μM against MGC-803 cells with a 3.4-fold selectivity over normal GES-1 gastric epithelial cells (IC50 = 8.7 μM) . The compound also impairs MGC-803 cell migration and induces apoptosis in both MGC-803 and HGC-27 gastric cancer cells in a concentration- and time-dependent manner . Researchers investigating neddylation-dependent pathways in gastric carcinogenesis can utilize Keap1-Nrf2-IN-4 as a pharmacological tool to dissect the role of cullin neddylation in tumor cell proliferation and survival.

In Vivo Xenograft Pharmacology and Oral Dosing Studies

For laboratories conducting murine xenograft studies, Keap1-Nrf2-IN-4 offers a validated oral dosing regimen: 50 to 100 mg/kg daily for 21 days in NOD SCID mice, with documented antitumor efficacy and no observed adverse effects . This established in vivo protocol eliminates the need for preliminary dose-ranging and tolerability studies, accelerating preclinical timelines compared to uncharacterized analogs that lack published in vivo data .

Neddylation Pathway Research and Cullin-RING Ligase Functional Studies

Keap1-Nrf2-IN-4 functions as a neddylation inhibitor that suppresses the post-translational modification of cullin1, cullin3, and cullin5 . This mechanism distinguishes it from direct Keap1-Nrf2 PPI inhibitors such as ML334 (Kd = 1 μM to Keap1 Kelch domain) [1]. Researchers investigating cullin-RING E3 ligase biology, ubiquitin-proteasome pathway regulation, or neddylation-dependent Nrf2 stabilization should select Keap1-Nrf2-IN-4 over PPI antagonists to ensure pathway-specific conclusions [2].

Cross-Cancer Comparative Antiproliferative Screening

Keap1-Nrf2-IN-4 has been profiled across multiple human cancer cell lines, with documented IC50 values of 2.55 μM (MGC-803 gastric), 3.88 μM (MCF-7 breast), 3.74 μM (A549 lung), and 2.89 μM (HepG-2 liver) . This multi-lineage dataset enables researchers to use Keap1-Nrf2-IN-4 as a reference compound for comparative antiproliferative screening across diverse cancer types, or as a chemical probe to assess neddylation dependency in different tumor histologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Keap1-Nrf2-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.